molecular formula C11H13ClN2O2 B6461911 N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide CAS No. 497182-08-8

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide

Cat. No.: B6461911
CAS No.: 497182-08-8
M. Wt: 240.68 g/mol
InChI Key: ASNKETZQJFTRHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide” has been reported. For instance, the reaction of cyanoacetylhydrazine with chloroacetyl chloride has been used to synthesize related compounds . Another example is the synthesis of N-(2′-nitrophenyl)pyrrolidine-2-carboxamides, which involves the use of a 2-chloroacetyl group .

Mechanism of Action

Target of Action

Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .

Mode of Action

N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide likely interacts with its targets in a manner similar to other acetylating agents. Acetyl chloride, a highly reactive acylating agent, is known to react with primary amines and amino acids to form amide derivatives . This reaction takes place under weakly basic conditions in the presence of sodium acetate and/or triethyl amine .

Biochemical Pathways

It’s worth noting that the mode of thioether macrocyclization of peptides containing an n-terminal 2-chloroacetyl group has been extensively studied . This process leads to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides , which could potentially affect various biochemical pathways.

Result of Action

The acetylation of primary amines and amino acids can result in the formation of amide derivatives . These derivatives can have various biological activities, depending on their structure and the nature of the amine or amino acid involved.

Action Environment

The action, efficacy, and stability of N’-(2-chloroacetyl)-3,5-dimethylbenzohydrazide can be influenced by various environmental factors. For instance, the acetylation reaction carried out by acetyl chloride is known to take place in an environmentally benign brine solution . This reaction is buffered due to the presence of sodium acetate, which reacts with the hydrogen chloride (HCl) liberated during the reaction to form acetic acid in situ .

Advantages and Limitations for Lab Experiments

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide is a versatile reagent that has a number of advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is a strong electrophile and can be dangerous if handled improperly.

Future Directions

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide has a wide range of potential applications in scientific research. It could be used to study the structure and reactivity of organic molecules, as well as to investigate the mechanism of reactions. It could also be used to synthesize a variety of compounds, including pharmaceuticals and other organic compounds. Additionally, it could be used to study the biochemical and physiological effects of certain compounds or to develop enzyme inhibitors. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.

Synthesis Methods

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide can be synthesized via a three-step process. First, 2-chloroacetic acid is reacted with a base such as sodium hydroxide to form 2-chloroacetamide. This is then reacted with 3,5-dimethylbenzaldehyde in the presence of a strong acid such as hydrochloric acid to form this compound. This reaction is often carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the product.

Scientific Research Applications

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used to study the structure and reactivity of organic molecules, as well as to investigate the mechanism of reactions.

Properties

IUPAC Name

N'-(2-chloroacetyl)-3,5-dimethylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-3-8(2)5-9(4-7)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNKETZQJFTRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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